2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of Dichloro Groups: Chlorination of the quinazoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of 2,3,4-trimethoxyphenyl and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the quinazoline core or the substituents.
Coupling Reactions: The trimethoxyphenyl group can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced quinazoline derivatives.
Scientific Research Applications
2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Employed as a tool compound to study the function of quinazoline derivatives in biological systems.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer agent targeting EGFR.
Afatinib: A quinazoline derivative used to treat non-small cell lung cancer by inhibiting EGFR and other kinases.
Uniqueness
2,6-Dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its trimethoxyphenyl group and dichloro substitutions can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,6-dichloro-4-(2,3,4-trimethoxyphenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-22-13-7-5-10(15(23-2)16(13)24-3)14-11-8-9(18)4-6-12(11)20-17(19)21-14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWKJWZYYAWJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.